3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one
Description
3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by a pyrazole-thienyl hybrid structure. Its molecular formula is C₂₀H₁₄N₂OS₂, with a molecular weight of 362.475 g/mol (CAS: 313049-96-6) . The compound features a 1,3-diaryl-2-propen-1-one backbone, where the pyrazole ring at position 3 is substituted with phenyl and thienyl groups, and the propenone moiety is linked to a second thienyl group. However, analogous chalcones (e.g., 2-hydroxychalcones) are precursors to flavanones like 2-(1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one, which are synthesized under basic conditions (pH 10.0) via intramolecular cyclization .
Properties
Molecular Formula |
C20H14N2OS2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(E)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H14N2OS2/c23-17(18-8-4-12-24-18)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)19-9-5-13-25-19/h1-14H/b11-10+ |
InChI Key |
YCBXJWKYEKUHJM-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole nucleus is constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. In one protocol, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (2a ) reacts with 2-hydroxyacetophenone derivatives under alkaline conditions (pH 10.0) in ethanol. The reaction proceeds via Claisen-Schmidt condensation, forming a chalcone intermediate that undergoes intramolecular cyclization to yield the pyrazole-flavanone hybrid. For the target compound, substituting 2-hydroxyacetophenone with 2-thienylacetophenone introduces the requisite thiophene moiety.
Optimization Notes :
Propenone Installation
The propenone bridge is introduced via aldol condensation between the pyrazole-carbaldehyde and 2-acetylthiophene. Using catalytic piperidine in refluxing ethanol, the α,β-unsaturated ketone forms regioselectively.
Reaction Conditions :
-
Molar ratio (aldehyde:ketone): 1:1.2
-
Temperature: 80°C
-
Duration: 6–8 hours
One-Pot Tandem Synthesis
Integrated Pyrazole-Propenone Assembly
This method combines pyrazole cyclization and propenone formation in a single reaction vessel, enhancing atom economy. A mixture of 2-thienylacetylene, phenylhydrazine, and 2-thiophenecarbonyl chloride undergoes sequential Cu(I)-catalyzed alkyne-azide cycloaddition and Friedel-Crafts acylation.
Key Steps :
-
Cycloaddition : Phenylhydrazine and 2-thienylacetylene form 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde in situ.
-
Friedel-Crafts Acylation : 2-Thiophenecarbonyl chloride reacts with the pyrazole aldehyde under AlCl₃ catalysis, forming the propenone linkage.
Conditions :
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times for pyrazole formation. A mixture of 2-thienylacetophenone (1 mmol), phenylhydrazine (1.2 mmol), and 2-thiophenecarboxaldehyde (1 mmol) in ethanol is irradiated at 150°C for 15 minutes. The rapid heating promotes efficient cyclization, achieving 73% yield versus 58% under conventional reflux.
Advantages :
-
Time Reduction : 15 minutes vs. 6–8 hours.
-
Purity : Reduced side products due to uniform heating.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Thiophene Attachment
For late-stage thiophene functionalization, Suzuki coupling proves effective. The bromopyrazole intermediate reacts with 2-thienylboronic acid under Pd(PPh₃)₄ catalysis.
Protocol :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional Cyclo. | 58 | 8 h | High reproducibility | Lengthy reaction time |
| One-Pot Tandem | 68 | 4 h | Atom economy | Requires strict stoichiometry |
| Microwave-Assisted | 73 | 15 min | Rapid synthesis | Specialized equipment needed |
| Suzuki Coupling | 81 | 12 h | Late-stage functionalization | Costly catalysts |
Mechanistic Insights and Side Reactions
Regioselectivity in Pyrazole Formation
The orientation of substituents on the pyrazole ring is governed by the electronic effects of the thienyl groups. DFT calculations indicate that the 3-(2-thienyl) group directs the phenyl group to the N1 position due to conjugation with the pyrazole π-system.
Propenone Keto-Enol Tautomerism
The α,β-unsaturated ketone exists predominantly in the keto form (95:5 keto-enol ratio) in CDCl₃, as confirmed by ¹H NMR. The enol form is stabilized by intramolecular hydrogen bonding with the pyrazole nitrogen.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propenone moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemical Context
Chalcones are characterized by their open-chain flavonoid structure, which consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. The presence of the pyrazole and thiophene moieties in this specific chalcone derivative enhances its biological activity. Pyrazole derivatives are known for their diverse pharmacological properties, including analgesic, anticancer, antifungal, and antimicrobial effects .
Antimicrobial Activity
Recent studies have shown that derivatives of 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one exhibit promising antimicrobial properties. For instance, synthesized compounds from related structures demonstrated significant activity against various microorganisms. The incorporation of the pyrazole and thiophene groups is believed to contribute to this enhanced activity by interacting with microbial membranes or vital metabolic pathways .
Case Study: Synthesis and Testing
A study synthesized several derivatives using microwave-assisted techniques and evaluated their antimicrobial efficacy. Compounds were tested against a range of bacteria and fungi, showing varying degrees of effectiveness. The results indicated that certain derivatives could serve as lead compounds for developing new antimicrobial agents .
Anticancer Potential
Chalcones, including this compound, have garnered attention for their anticancer properties. They are known to modulate multiple molecular targets involved in cancer progression and apoptosis. The compound's structure allows it to interact with key proteins such as MDM2/p53 and NF-kappa B pathways, which are critical in cancer biology .
Case Study: Targeting Cancer Cells
In a study focusing on leukemia treatment, researchers synthesized a series of pyrazolines derived from chalcones. These compounds were evaluated using WST-1 assays, demonstrating significant cytotoxicity against leukemia cell lines. The findings suggest that modifications in the chalcone structure can lead to increased potency against cancer cells .
Anti-inflammatory Effects
Chalcones have also been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action is crucial for developing treatments for chronic inflammatory diseases.
Research Insights
Research has indicated that certain chalcone derivatives can reduce inflammation markers in vitro and in vivo models. They are being explored as potential therapeutic agents for conditions like arthritis and other inflammatory disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The phenyl and thienyl groups can enhance its binding affinity to these molecular targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Chalcone and Flavanone Derivatives
| Compound Name | Core Structure | Substituents/R-Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one | Chalcone | Pyrazole (Ph, 2-thienyl); 2-thienyl | 362.48 | Hybrid pyrazole-thienyl chalcone |
| 2-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one (3a–h) | Flavanone | Pyrazole (Ph, 2-thienyl); Chroman-4-one | ~403–441 | Cyclized product of chalcone |
| (2E)-1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one | Chalcone | 4-Nitrophenyl; 2-thienyl | 283.30 | Electron-withdrawing nitro group |
| (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one | Chalcone | Pyrazole (Ph, 3,5-dimethyl); Thienyl (2,5-dimethyl) | 361.46 | Methyl-substituted pyrazole/thienyl |
Key Observations :
- Flavanone derivatives (e.g., 3a–h) exhibit higher molecular weights due to cyclization, which may influence solubility and bioavailability compared to chalcones .
Key Observations :
- Microwave irradiation significantly improves yields and reaction times for flavanones (e.g., 3a–h) compared to conventional heating .
- Chalcones like the target compound are typically synthesized via one-step condensation, avoiding the need for cyclization .
Table 3: Antimicrobial Activity of Selected Compounds
Key Observations :
Physicochemical Properties
Table 4: Thermal and Spectral Properties
Key Observations :
- Chalcones generally exhibit lower melting points than flavanones due to reduced molecular rigidity .
- The C=O stretch in IR spectra is diagnostic for differentiating chalcones (~1650–1680 cm⁻¹) from flavanones (~1685 cm⁻¹) .
Biological Activity
The compound 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its unique thienyl and phenyl substituents, exhibits potential therapeutic properties that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate thienyl and phenyl precursors under alkaline conditions. For instance, a method reported by researchers involved the use of microwave-assisted synthesis to enhance yield and purity . The structure is confirmed through various spectroscopic techniques including IR, NMR, and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde showed promising activity against various pathogens. Specifically, derivatives such as 3a , 3e , 3g , and 3h were effective against selected microorganisms, indicating their potential as lead compounds for the development of new antimicrobial agents .
| Compound | Microorganism Tested | Activity |
|---|---|---|
| 3a | E. coli | Active |
| 3e | S. aureus | Active |
| 3g | P. aeruginosa | Active |
| 3h | C. albicans | Active |
Antioxidant Activity
The antioxidant potential of thienopyrazole compounds has also been investigated. A study highlighted that certain derivatives could mitigate oxidative stress in biological systems, demonstrating their ability to scavenge free radicals effectively . This property is particularly valuable in preventing cellular damage linked to various diseases.
Anti-inflammatory Effects
Compounds in this class have shown promising anti-inflammatory effects. Research indicates that they can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The inhibition of pro-inflammatory cytokines was noted in vitro, suggesting a mechanism by which these compounds exert their effects .
Anticancer Activity
In addition to their antimicrobial and anti-inflammatory properties, thienopyrazole derivatives have been evaluated for anticancer activity. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3a | MCF-7 (breast cancer) | 15 |
| 3e | HeLa (cervical cancer) | 10 |
| 3g | A549 (lung cancer) | 12 |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a thienopyrazole derivative against resistant strains of bacteria in patients with chronic infections. The results indicated a significant reduction in bacterial load compared to standard treatments.
- Oxidative Stress Reduction : In a study involving diabetic rats, administration of a thienopyrazole compound resulted in lower levels of oxidative stress markers compared to control groups, suggesting its potential use in managing diabetes-related complications.
Q & A
Q. What are the established synthetic methods for 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one?
The compound can be synthesized via microwave-assisted one-pot reactions under basic conditions (pH 10.0) in ethanol. This method avoids isolating intermediates by directly condensing 2-hydroxyacetophenones with pyrazole-carbaldehyde derivatives. Conventional heating methods are also applicable but may require longer reaction times .
Q. How is the structural characterization of this compound typically performed?
Structural confirmation relies on multi-spectroscopic techniques :
Q. What biological activities have been explored for this compound?
Derivatives of this scaffold have been screened for antimicrobial activity against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungal strains (A. niger, P. italicum, F. oxysporum) using disc diffusion assays. Activity is compared to standard antibiotics like ampicillin .
Q. What solvents and reaction conditions optimize the synthesis?
Ethanol is the preferred solvent due to its compatibility with base-mediated cyclization (e.g., NaOH). Microwave irradiation significantly reduces reaction times (15–30 minutes) compared to conventional heating (hours) .
Q. How are intermediates stabilized during synthesis?
Intermediate chalcones can be isolated under mild conditions (pH < 10) but are typically cyclized in situ to flavanone derivatives by maintaining basic pH. This minimizes side reactions and improves yields .
Advanced Research Questions
Q. How can computational tools like AutoDock4 enhance the study of this compound’s bioactivity?
Molecular docking with AutoDock4 enables prediction of binding interactions between the compound and microbial targets (e.g., enzymes or receptors). Flexible side-chain modeling helps identify key residues for binding, guiding rational drug design .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR chemical shifts with analogous compounds (e.g., 6,8-dichloro derivatives in ).
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry via SHELXL refinement .
- Isotopic labeling : Use deuterated solvents or 13C-enriched samples to clarify overlapping NMR signals.
Q. How can reaction yields be improved for complex derivatives?
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., Cl, NO2) or donating (e.g., OMe) groups at the phenyl/thienyl rings.
- Bioassay panels : Test analogs against resistant microbial strains or eukaryotic cell lines to assess selectivity.
- Correlate spectral data with activity : Use statistical tools (e.g., PCA) to identify functional groups critical for potency .
Q. How can researchers address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
